Potency vs. Duocarmycin SA & Yatakemycin in L1210 Cells
Rachelmycin (CC-1065) demonstrates an IC50 of 20 pM against L1210 murine leukemia cells, which is 4-fold less potent than duocarmycin SA (IC50 = 5 pM) and approximately 4- to 6.7-fold less potent than yatakemycin (IC50 = 3-5 pM) [1]. This places Rachelmycin as a moderately potent member within the natural product CPI family, establishing a clear potency hierarchy for payload selection in antibody-drug conjugate (ADC) development.
| Evidence Dimension | Cytotoxic potency (IC50) against L1210 murine leukemia cells |
|---|---|
| Target Compound Data | 20 pM |
| Comparator Or Baseline | Duocarmycin SA: 5 pM; Yatakemycin: 3-5 pM |
| Quantified Difference | Rachelmycin is 4-fold less potent than duocarmycin SA and 4- to 6.7-fold less potent than yatakemycin |
| Conditions | L1210 murine leukemia cell line; 3-day continuous exposure |
Why This Matters
This quantifies the relative potency of Rachelmycin within its natural product class, enabling informed payload selection based on the therapeutic window required for a specific ADC target.
- [1] Tichenor, M. S.; Trzupek, J. D.; Kastrinsky, D. B.; Shiga, F.; Hwang, I.; Boger, D. L. Rational design, synthesis, and evaluation of key analogues of CC-1065 and the duocarmycins. J. Am. Chem. Soc. 2007, 129 (45), 14092-14099. View Source
